Ethyl 6-oxo-6-(9-phenanthryl)hexanoate
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Overview
Description
Ethyl 6-oxo-6-(9-phenanthryl)hexanoate: is an organic compound with the molecular formula C({22})H({22})O(_{3}). It is a member of the polycyclic aromatic hydrocarbons family and is characterized by the presence of a phenanthrene ring system attached to a hexanoate ester group. This compound is primarily used in research settings and has various applications in chemistry and related fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-oxo-6-(9-phenanthryl)hexanoate typically involves the esterification of 6-oxo-6-(9-phenanthryl)hexanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: These processes would utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield .
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-oxo-6-(9-phenanthryl)hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO({3})).
Reduction: Reducing agents such as sodium borohydride (NaBH({4})) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: 6-oxo-6-(9-phenanthryl)hexanoic acid.
Reduction: 6-hydroxy-6-(9-phenanthryl)hexanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-oxo-6-(9-phenanthryl)hexanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of complex organic molecules
Mechanism of Action
The mechanism of action of Ethyl 6-oxo-6-(9-phenanthryl)hexanoate involves its interaction with specific molecular targets. The phenanthrene ring system can intercalate with DNA, potentially affecting gene expression and cellular processes. Additionally, the ester group can undergo hydrolysis to release the active acid form, which may interact with various enzymes and receptors .
Comparison with Similar Compounds
Ethyl benzoate: Similar ester structure but with a benzene ring instead of a phenanthrene ring.
Ethyl acetate: A simpler ester with a shorter carbon chain and no aromatic ring.
Methyl 6-oxo-6-(9-phenanthryl)hexanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness: this compound is unique due to the presence of the phenanthrene ring system, which imparts distinct chemical and biological properties. This structural feature makes it a valuable compound for research in various scientific fields .
Properties
IUPAC Name |
ethyl 6-oxo-6-phenanthren-9-ylhexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O3/c1-2-25-22(24)14-8-7-13-21(23)20-15-16-9-3-4-10-17(16)18-11-5-6-12-19(18)20/h3-6,9-12,15H,2,7-8,13-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVBCOREVPEMIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=CC2=CC=CC=C2C3=CC=CC=C31 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645608 |
Source
|
Record name | Ethyl 6-oxo-6-(phenanthren-9-yl)hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898752-90-4 |
Source
|
Record name | Ethyl ε-oxo-9-phenanthrenehexanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898752-90-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 6-oxo-6-(phenanthren-9-yl)hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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